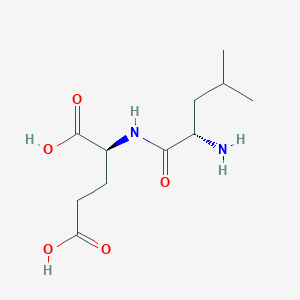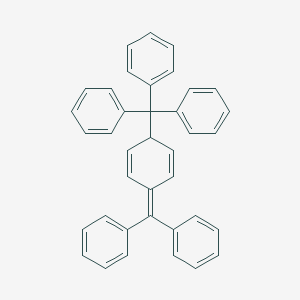![molecular formula C18H13N3O2 B099149 N-(5-iminobenzo[a]phénoxazin-9-yl)acétamide ; chlorhydrate CAS No. 15391-59-0](/img/structure/B99149.png)
N-(5-iminobenzo[a]phénoxazin-9-yl)acétamide ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride is a compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Applications De Recherche Scientifique
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenoxazine derivatives, which are important in various chemical reactions and processes.
Mécanisme D'action
Target of Action
The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .
Mode of Action
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .
Pharmacokinetics
The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .
Result of Action
The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .
Action Environment
The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .
Analyse Biochimique
Biochemical Properties
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride has been found to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
The synthesis of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride involves several steps. One common method includes the reaction of 5-aminobenzo[a]phenoxazin-9-ylidene with acetic anhydride under specific conditions to form the acetamide derivative . The hydrochloride salt is then obtained by treating the acetamide derivative with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Comparaison Avec Des Composés Similaires
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride can be compared with other phenoxazine derivatives, such as:
N-(5-amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides: These compounds also exhibit antifungal activity and are used as fluorescent probes.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Nile Blue derivatives: These compounds are used for their high antifungal activity and cell labeling capacity.
The uniqueness of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride lies in its specific chemical structure, which imparts distinct photophysical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
15391-59-0 |
|---|---|
Formule moléculaire |
C18H13N3O2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide |
InChI |
InChI=1S/C18H13N3O2/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15/h2-9H,19H2,1H3 |
Clé InChI |
VPKBNFVPXKODST-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl |
SMILES canonique |
CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1 |
Synonymes |
DARROW RED CERTIFIED |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

